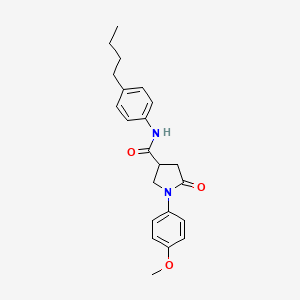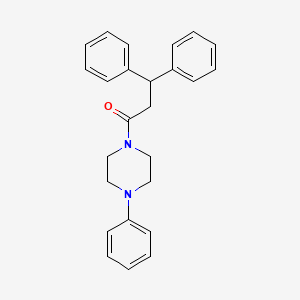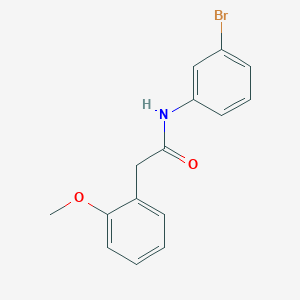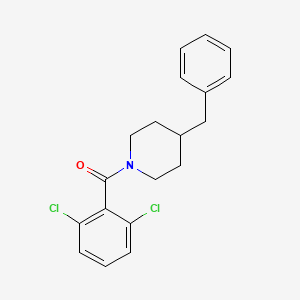![molecular formula C15H12INO3 B11178895 [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate](/img/structure/B11178895.png)
[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate: is an organic compound characterized by the presence of an iodophenyl group attached to a carbamoyl phenyl acetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and phenyl acetate.
Formation of Carbamoyl Intermediate: 4-iodoaniline is reacted with phosgene or a similar carbonylating agent to form the corresponding carbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is then reacted with phenyl acetate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl and carbamoyl groups.
Hydrolysis: The ester linkage in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azido, cyano derivatives).
Oxidation: Products include oxidized forms of the phenyl or carbamoyl groups.
Reduction: Reduced forms of the phenyl or carbamoyl groups.
Hydrolysis: Phenylcarbamic acid and acetic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in the study of enzyme interactions and protein modifications.
Medicine
Pharmaceutical Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group can facilitate binding to specific sites, while the carbamoyl and acetate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[(4-bromophenyl)carbamoyl]phenyl] Acetate
- [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate
- [2-[(4-fluorophenyl)carbamoyl]phenyl] Acetate
Uniqueness
The presence of the iodine atom in [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs
Properties
Molecular Formula |
C15H12INO3 |
|---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
[2-[(4-iodophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12INO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19) |
InChI Key |
PDIBHIPJJHMLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11178814.png)
![N-(4-acetylphenyl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11178821.png)
![6-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178837.png)
![6',6'-Dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one](/img/structure/B11178845.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11178852.png)
![2-(4-fluorophenyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11178860.png)

![2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178872.png)
![9-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11178875.png)

![4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11178896.png)



